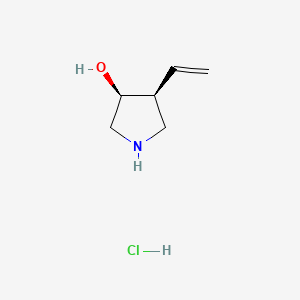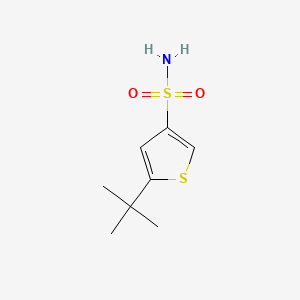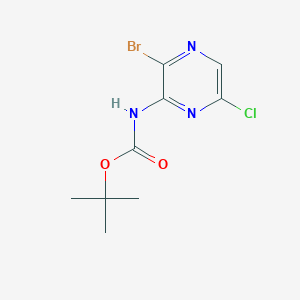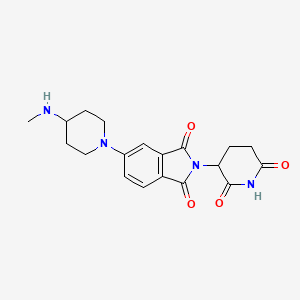
2-(2,6-Dioxopiperidin-3-YL)-5-(4-(methylamino)piperidin-1-YL)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dioxopiperidin-3-YL)-5-(4-(methylamino)piperidin-1-YL)isoindoline-1,3-dione is a complex organic compound with a unique structure that includes both piperidine and isoindoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-YL)-5-(4-(methylamino)piperidin-1-YL)isoindoline-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and isoindoline intermediates, which are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include piperidine derivatives, isoindoline derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dioxopiperidin-3-YL)-5-(4-(methylamino)piperidin-1-YL)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(2,6-D
Propiedades
Fórmula molecular |
C19H22N4O4 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[4-(methylamino)piperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N4O4/c1-20-11-6-8-22(9-7-11)12-2-3-13-14(10-12)19(27)23(18(13)26)15-4-5-16(24)21-17(15)25/h2-3,10-11,15,20H,4-9H2,1H3,(H,21,24,25) |
Clave InChI |
WRDKCNFTZFGZGJ-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13499161.png)
![n-{2-[2-(3-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride](/img/structure/B13499165.png)
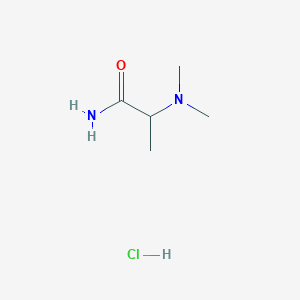
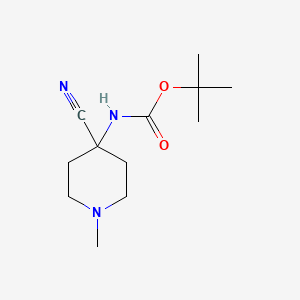
![Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)
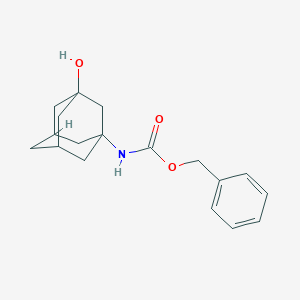
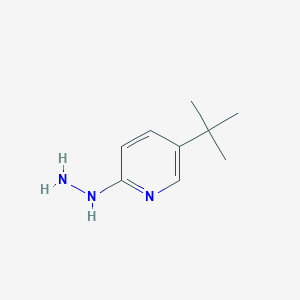
![3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13499199.png)
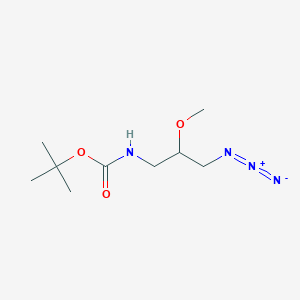
![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
![[2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
